![molecular formula C21H19F2N5O B610137 6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine CAS No. 1303420-67-8](/img/structure/B610137.png)
6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLX5622 is a brain-penetrant inhibitor of the colony stimulating factor 1 receptor (CSF1R; IC50 = 0.016 µM). It is selective for CSF1R over FMS-related tyrosine kinase 3 (FLT3), Kit, Aurora C, and kinase insert domain receptor (KDR; IC50s = 0.39, 0.86, 1, and 1.1 µM, respectively) and is greater than 100-fold selective for CSF1R over a panel of 230 kinases. PLX5622 (65 mg/kg) reduces the number of Iba-1+ cells, a marker of reduced microglia activation, in the dorsal horn of the spinal cord in a mouse model of neuropathic pain induced by partial ligation of the sciatic nerve. It also decreases macrophage levels of TNF-α and IL-1β and infiltration into the sciatic nerve, as well as alleviates mechanical and cold allodynia in the same model. Dietary administration of PLX5622 (1,200 ppm in chow) decreases the number of hippocampal microglia by 90%, as well as reduces the number and volume of retrosplenial and somatosensory cortical amyloid-β (Aβ) plaques in the 5XFAD transgenic mouse model of Alzheimer's disease.
Novel highly selective brain-penetrant inhibitor of colony-stimulating factor 1 receptor (CSF1R)
PLX5622 is a highly selective brain penetrant and oral active CSF1R inhibitor. PLX5622 has been shown to eliminate microglia from the brain, which can be sustained in wild-type and the Alzheimer's disease model mice (3xTg-AD model). In the AD model PLX5622 prevents microglial association with amyloid β plaques and improves cognition.
Applications De Recherche Scientifique
Neuroinflammation and Neurocognitive Functions
PLX5622 has been studied for its role in preventing neuroinflammatory and neurocognitive sequelae after sepsis. It acts by reducing microglia-induced synaptic attachment/engulfment and preventing chronic microgliosis . This application is significant as it suggests potential therapeutic strategies for conditions like sepsis-associated encephalopathy (SAE), which can lead to long-term cognitive impairments.
Central Nervous System (CNS) Infections
Research indicates that PLX5622 can reduce disease severity in lethal CNS infections by off-target inhibition of peripheral inflammatory monocyte production . This finding is crucial for understanding how modulating microglia and monocyte populations can influence the outcome of viral encephalitis, such as West Nile virus encephalitis.
Synaptic Function
PLX5622 is used to study synaptic function by preventing the microglia-induced stripping of postsynaptic terminals . This application is important for exploring how microglia interact with synapses during neuroinflammatory conditions and could lead to insights into synaptic maintenance and plasticity.
Astrogliosis
The compound has been shown to attenuate acute astrogliosis, a process where astrocytes become reactive in response to CNS injury or disease . By modulating this response, PLX5622 could help in understanding the role of astrocytes in neuroinflammation and repair.
Microgliosis
PLX5622’s ability to prevent long-term microgliosis is another key application . Microgliosis is the proliferation of microglia in response to CNS damage, and influencing this process could have implications for treating various neurodegenerative diseases.
Monocyte Production and Function
The compound inhibits the production of mature bone marrow monocytes, reducing the number of cells that can be recruited to an inflamed brain, which is particularly relevant in the context of neuroinflammation and CNS infections .
Dendritic Cell Function
PLX5622 has been observed to affect dendritic cell subsets in the bone marrow, which are crucial for initiating immune responses . Understanding how PLX5622 influences dendritic cell function could provide insights into the regulation of systemic and CNS-specific immunity.
Neurodegenerative Disorders
Lastly, PLX5622 is being explored for its potential in novel microglia-based therapeutic approaches to neurodegenerative disorders . By depleting and repopulating microglia, it could offer a new avenue for treatment strategies in conditions like Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
Target of Action
PLX5622, also known as 6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine, primarily targets the Colony Stimulating Factor 1 Receptor (CSF1R) . CSF1R is predominantly expressed on microglia , which are specialized dynamic immune cells in the central nervous system (CNS) that play a crucial role in brain homeostasis and in disease states .
Mode of Action
PLX5622 is a highly selective inhibitor of CSF1R . It acts by reducing microglia-induced synaptic attachment/engulfment and preventing chronic microgliosis . This compound allows for extended and specific elimination of microglia, preceding and during pathology development .
Biochemical Pathways
The inhibition of CSF1R by PLX5622 leads to the depletion of microglia, which in turn affects various biochemical pathways. For instance, it has been found to lead to the downregulation of macrophage-related pathways and mediators of cytokine activity, including Nlrp3 . This suggests that IL-1β, a product of the Nlrp3 inflammasome, could be a candidate insulin secretagogue .
Pharmacokinetics
It is also known to be brain-penetrant , which is crucial for its role in depleting microglia in the CNS.
Result of Action
The action of PLX5622 results in several molecular and cellular effects. It leads to a reduction in microglia-induced synaptic attachment/engulfment and prevents chronic microgliosis . In addition, it has been found to attenuate acute astrogliosis as well as long-term microgliosis and prevent long-term neurocognitive decline after experimental sepsis .
Action Environment
The action of PLX5622 can be influenced by environmental factors. For instance, in a murine model of severe neuroinflammation induced by West Nile virus encephalitis, PLX5622 efficiently depleted both microglia and a sub-population of border-associated macrophages in the CNS . Cessation of plx5622 treatment was associated with robust repopulation of microglia, rebound bone marrow monopoiesis, and markedly increased inflammatory monocyte infiltration into the cns . This suggests that the environment and timing of PLX5622 administration can significantly influence its efficacy and stability.
Propriétés
IUPAC Name |
6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOZFXKTHCPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine | |
CAS RN |
1303420-67-8 |
Source


|
| Record name | PLX-5622 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303420678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX-5622 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16A8IGR8L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)
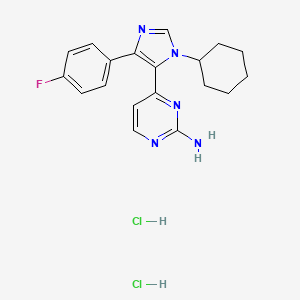
![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)
![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)

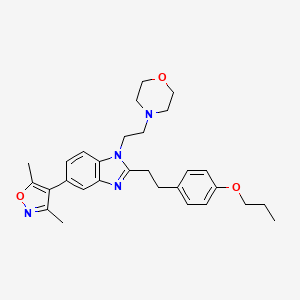
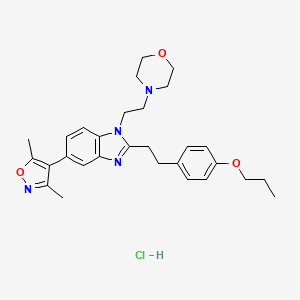

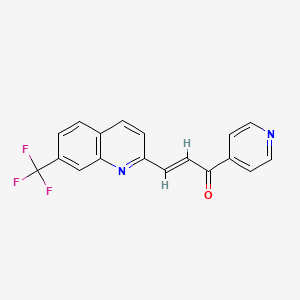

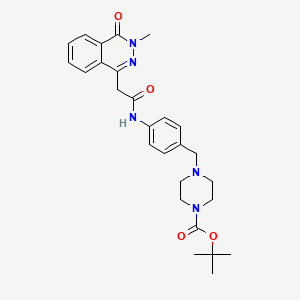
![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)